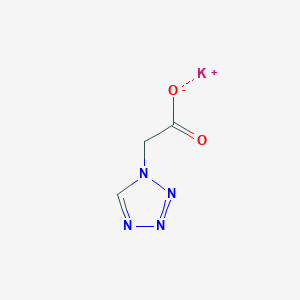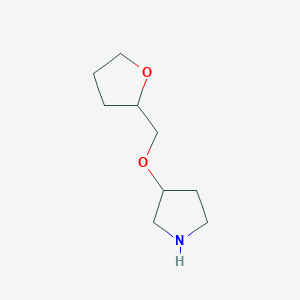
Potassium 1-tetrazolacetate
Descripción general
Descripción
Potassium 1-tetrazolacetate (KTA) is an organic compound that is widely used in scientific research laboratories across the world. It has a wide range of applications, from being used in biochemical and physiological studies to being used as a synthetic reagent in the laboratory. KTA is a very versatile compound, and its properties and effects have been studied extensively.
Aplicaciones Científicas De Investigación
Potassium 1-tetrazolacetate has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in the synthesis of polymers, and as a reagent in the synthesis of pharmaceuticals. It is also used in the preparation of various metal complexes, and in the synthesis of organic compounds. Additionally, this compound is used in the synthesis of various heterocyclic compounds, such as imidazoles and pyrroles.
Mecanismo De Acción
Target of Action
Potassium 1-tetrazolacetate, like other potassium salts, primarily targets the cellular ion channels , specifically the potassium channels . These channels play a crucial role in maintaining the electrochemical gradient across the cell membrane, which is essential for various cellular processes .
Mode of Action
This compound interacts with its targets by modulating the activity of potassium channels . It primarily works by inhibiting the repolarizing potassium currents, thereby prolonging the action potential duration . This modulation of potassium channels affects the membrane potential and influences the excitability of the cell .
Biochemical Pathways
The action of this compound affects several biochemical pathways. One of the key pathways is the cardiac action potential generation . By prolonging the action potential duration, it affects the refractory period of the cardiac cells, which can influence the heart rate . It’s also involved in the regulation of acid-base balance and carbohydrate metabolism .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME) Generally, potassium salts are well absorbed in the gastrointestinal tract and are widely distributed in the body. The kidneys primarily excrete potassium .
Result of Action
The molecular and cellular effects of this compound’s action are primarily seen in the regulation of cellular excitability . By modulating the activity of potassium channels, it can influence nerve impulse transmission, muscle contraction, and heart rhythm . In the context of heart cells, it can help suppress tachyarrhythmias caused by reentry mechanisms .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, conditions that cause a shift in the body’s acid-base balance can affect the action of potassium salts . Additionally, certain medications and underlying health conditions, such as renal impairment, can also impact the effectiveness and safety of this compound .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Potassium 1-tetrazolacetate has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and is relatively easy to synthesize. Additionally, this compound is a very versatile compound, and can be used in a variety of laboratory applications. However, there are some limitations to using this compound in laboratory experiments. It is a highly reactive compound, and can be hazardous if not handled properly. Additionally, this compound is a relatively unstable compound, and can degrade quickly if not stored properly.
Direcciones Futuras
There are a number of potential future directions for research involving Potassium 1-tetrazolacetate. Studies could be conducted to further explore the anti-inflammatory and anti-tumor properties of this compound. Additionally, further research could be conducted to explore the potential of this compound as a catalyst in the synthesis of pharmaceuticals. Additionally, studies could be conducted to explore the potential of this compound as a reagent in the synthesis of organic compounds. Finally, studies could be conducted to further explore the potential of this compound as a Lewis acid.
Análisis Bioquímico
Biochemical Properties
Potassium 1-tetrazolacetate plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been observed to interact with cytochrome P450 enzymes, which are essential for the metabolism of various substrates in the body . The interaction between this compound and cytochrome P450 involves the binding of the compound to the enzyme’s active site, leading to inhibition of its activity. This inhibition can affect the metabolism of drugs and other xenobiotics, making this compound a potential candidate for drug development.
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. In neuronal cells, for instance, the compound has been shown to increase neuronal excitability and immediate early gene expression following stimulation . This effect is mediated through the elevation of extracellular potassium ions, which enhances neuronal activity. Additionally, this compound can modulate the activity of potassium channels, further influencing cellular functions.
Molecular Mechanism
The molecular mechanism of action of this compound involves its interaction with potassium channels and cytochrome P450 enzymes. The compound binds to the active site of cytochrome P450, inhibiting its enzymatic activity . This inhibition can lead to alterations in the metabolism of various substrates, including drugs and endogenous compounds. Furthermore, this compound can modulate the activity of potassium channels, affecting the flow of potassium ions across cell membranes and influencing cellular excitability .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can vary over time. The compound’s stability and degradation are influenced by factors such as temperature and pH. Studies have shown that potassium ions, including those from this compound, are particularly affected at low temperatures, which can impact their stability and activity . Long-term exposure to this compound in in vitro and in vivo studies has demonstrated its potential to modulate cellular functions over extended periods.
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages. At low doses, the compound can enhance cellular functions and metabolic processes. At high doses, this compound may exhibit toxic or adverse effects, including disruptions in potassium homeostasis and cellular excitability . These threshold effects highlight the importance of dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to potassium homeostasis and enzyme regulation. The compound interacts with enzymes such as cytochrome P450, influencing the metabolism of drugs and other substrates . Additionally, this compound can affect metabolic flux and metabolite levels, contributing to its role in biochemical reactions and cellular functions .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is transported across cell membranes through potassium channels and transporters, which facilitate its movement and localization within cells . This distribution is crucial for the compound’s activity and function, as it ensures the proper delivery of this compound to its target sites.
Subcellular Localization
This compound exhibits specific subcellular localization, which is essential for its activity and function. The compound is often localized to specific compartments or organelles within cells, such as the mitochondria or endoplasmic reticulum . This localization is mediated by targeting signals and post-translational modifications that direct this compound to its appropriate subcellular sites, ensuring its effective participation in biochemical reactions.
Propiedades
IUPAC Name |
potassium;2-(tetrazol-1-yl)acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H4N4O2.K/c8-3(9)1-7-2-4-5-6-7;/h2H,1H2,(H,8,9);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNBMARJJRFWCEV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN=NN1CC(=O)[O-].[K+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H3KN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-[4-(Trifluoromethoxy)phenoxy]pyrrolidine](/img/structure/B1388784.png)
![3-{[4-(Benzyloxy)phenoxy]methyl}piperidine](/img/structure/B1388785.png)


![3-[2-(2-Naphthyloxy)ethyl]piperidine](/img/structure/B1388788.png)
![3-([1,1'-Biphenyl]-4-ylmethoxy)pyrrolidine](/img/structure/B1388791.png)


![1-{4-[4-(3-Pyrrolidinyloxy)phenyl]-1-piperazinyl}-1-ethanone](/img/structure/B1388796.png)
![3-[2-(2,3-Dihydro-1H-inden-5-yloxy)ethyl]-piperidine](/img/structure/B1388797.png)
![3-[2-(1-Naphthyloxy)ethyl]piperidine](/img/structure/B1388798.png)

